molecular formula C21H12F3N5O B10945657 2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole

2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole

Cat. No.: B10945657
M. Wt: 407.3 g/mol
InChI Key: PJKNJSYMWGLXDX-UHFFFAOYSA-N
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Description

2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole is a synthetic compound known for its unique chemical structure and properties. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system containing both pyrazole and pyrimidine rings. The presence of trifluoromethyl groups and phenyl rings further enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole typically involves multi-step reactions. One common method includes the condensation of 4-carboxyphenylboronic acid with a suitable pyrazole precursor under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of phenyl rings allows for potential oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl groups and phenyl rings can undergo substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as estrogen receptors. It acts as a selective antagonist of estrogen receptor β (ERβ), exhibiting 36-fold selectivity over estrogen receptor α (ERα) . This selective binding inhibits the activity of ERβ, leading to various biological effects, including the modulation of gene expression and cellular responses.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C21H12F3N5O

Molecular Weight

407.3 g/mol

IUPAC Name

2-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C21H12F3N5O/c22-21(23,24)17-11-15(13-7-3-1-4-8-13)25-18-12-16(28-29(17)18)20-27-26-19(30-20)14-9-5-2-6-10-14/h1-12H

InChI Key

PJKNJSYMWGLXDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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